Cas no 1314984-00-3 (1-Boc-3-methylazetidine)

1-Boc-3-methylazetidine is a protected heterocyclic amine derivative featuring a Boc (tert-butoxycarbonyl) group and a methyl substituent on the azetidine ring. This compound is widely utilized in organic synthesis and medicinal chemistry as a versatile building block for the preparation of more complex nitrogen-containing structures. The Boc group provides stability under basic conditions while allowing selective deprotection under acidic conditions, facilitating controlled functionalization. The methyl substitution enhances steric and electronic properties, making it valuable for modulating reactivity in ring-opening or cross-coupling reactions. Its rigid azetidine scaffold is particularly useful in drug discovery for conformational constraint in bioactive molecules. The compound is typically handled under inert conditions due to its sensitivity to moisture and strong acids/bases.
1-Boc-3-methylazetidine structure
1-Boc-3-methylazetidine structure
Product name:1-Boc-3-methylazetidine
CAS No:1314984-00-3
MF:C9H17NO2
MW:171.24
MDL:MFCD09951813
CID:1068661
PubChem ID:55267375

1-Boc-3-methylazetidine Chemical and Physical Properties

Names and Identifiers

    • 1-Boc-3-methylazetidine
    • tert-butyl 3-methylazetidine-1-carboxylate
    • EN300-3456512
    • CS-0079156
    • MFCD09951813
    • DB-361644
    • BS-27364
    • tert-butyl3-methylazetidine-1-carboxylate
    • SB51777
    • SCHEMBL3118155
    • AMY5155
    • AKOS006313185
    • 1314984-00-3
    • MDL: MFCD09951813
    • Inchi: InChI=1S/C9H17NO2/c1-7-5-10(6-7)8(11)12-9(2,3)4/h7H,5-6H2,1-4H3
    • InChI Key: RSAHOMRSRWAPAF-UHFFFAOYSA-N
    • SMILES: CC1CN(C1)C(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 171.125928785g/mol
  • Monoisotopic Mass: 171.125928785g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 178
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 29.5Ų

1-Boc-3-methylazetidine Security Information

  • HazardClass:IRRITANT

1-Boc-3-methylazetidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM244583-5g
1-Boc-3-methylazetidine
1314984-00-3 95%
5g
$743 2021-06-09
Alichem
A449041316-5g
tert-Butyl 3-methylazetidine-1-carboxylate
1314984-00-3 95%
5g
1,714.00 USD 2021-06-15
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H57496-250mg
1-Boc-3-methylazetidine, 95%
1314984-00-3 95%
250mg
¥3002.00 2023-02-15
Chemenu
CM244583-1g
1-Boc-3-methylazetidine
1314984-00-3 95%
1g
$659 2024-08-02
Ambeed
A918455-1g
1-Boc-3-methylazetidine
1314984-00-3 98+%
1g
$579.0 2024-04-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZLF35-100mg
tert-butyl 3-methylazetidine-1-carboxylate
1314984-00-3 95%
100mg
¥422.0 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1149796-5g
tert-Butyl 3-methylazetidine-1-carboxylate
1314984-00-3 98+%
5g
¥17109.00 2024-08-09
abcr
AB349647-500 mg
1-Boc-3-methylazetidine, 95%; .
1314984-00-3 95%
500 mg
€257.00 2023-07-19
Alichem
A449041316-1g
tert-Butyl 3-methylazetidine-1-carboxylate
1314984-00-3 95%
1g
559.58 USD 2021-06-15
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZLF35-250mg
tert-butyl 3-methylazetidine-1-carboxylate
1314984-00-3 95%
250mg
¥567.0 2024-04-25

Additional information on 1-Boc-3-methylazetidine

1-Boc-3-methylazetidine (CAS No. 1314984-00-3): A Comprehensive Overview

1-Boc-3-methylazetidine (CAS No. 1314984-00-3) is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural properties and potential applications. This compound belongs to the class of azetidines, which are four-membered ring structures containing one nitrogen atom. The Boc (tert-butoxycarbonyl) group is a common protecting group used in peptide synthesis, while the methyl substituent at the 3-position adds further complexity to its structure. The combination of these features makes 1-Boc-3-methylazetidine a versatile building block for various chemical transformations.

The synthesis of 1-Boc-3-methylazetidine typically involves multi-step processes, including ring formation and functional group transformations. Recent advancements in asymmetric synthesis have enabled the preparation of enantiomerically pure derivatives, which are highly valuable in drug discovery and development. The compound's ability to undergo various reactions, such as nucleophilic substitutions and eliminations, has made it a valuable intermediate in the construction of complex molecules.

One of the most notable applications of 1-Boc-3-methylazetidine is in the field of medicinal chemistry. Researchers have explored its potential as a scaffold for designing bioactive compounds with therapeutic properties. For instance, studies have shown that derivatives of this compound exhibit promising activity against certain enzymes and receptors, making them candidates for drug development. The compact size and rigidity of the azetidine ring contribute to its ability to bind effectively to target proteins, a property that is highly desirable in drug design.

In addition to its role in drug discovery, 1-Boc-3-methylazetidine has also found applications in materials science. Its unique electronic properties make it a potential candidate for use in advanced materials such as polymers and coordination compounds. Recent research has focused on its ability to form stable metal complexes, which could have applications in catalysis and sensing technologies.

The study of 1-Boc-3-methylazetidine has also led to insights into the fundamental principles of organic chemistry. Its reactivity patterns and stereochemical behavior provide valuable information for understanding the mechanisms of related compounds. For example, investigations into its participation in cycloaddition reactions have shed light on the influence of substituents on reaction outcomes.

From an industrial perspective, the synthesis and application of 1-Boc-3-methylazetidine highlight the importance of sustainable chemical processes. Researchers are increasingly focusing on developing environmentally friendly methods for its production, such as using catalytic systems or renewable feedstocks. These efforts align with global initiatives to promote green chemistry and reduce the environmental impact of chemical manufacturing.

In conclusion, 1-Boc-3-methylazetidine (CAS No. 1314984-00-3) is a multifaceted compound with significant potential across various scientific disciplines. Its unique structure, reactivity, and versatility make it an invaluable tool for researchers in organic chemistry, pharmacology, and materials science. As ongoing studies continue to uncover new applications and insights into this compound, its role in advancing scientific knowledge and technological innovation is likely to grow even further.

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